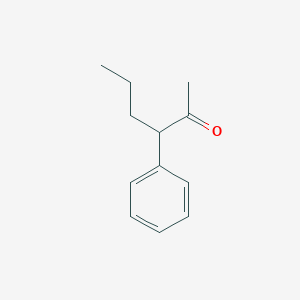

3-Phenylhexan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6306-30-5 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

3-phenylhexan-2-one |

InChI |

InChI=1S/C12H16O/c1-3-7-12(10(2)13)11-8-5-4-6-9-11/h4-6,8-9,12H,3,7H2,1-2H3 |

InChI Key |

LQEVOFWEUZODAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Contextualization Within Ketone Chemistry and Aromatic Compounds

3-Phenylhexan-2-one is structurally classified as both a ketone and an aromatic compound, features that dictate its chemical behavior. nih.gov The presence of the carbonyl group (C=O) at the second position of the hexane chain identifies it as a ketone. khanacademy.org This functional group is a primary site of reactivity, susceptible to nucleophilic addition reactions. The location of the carbonyl group makes the adjacent alpha-carbon (the third carbon) a point of interest for enolate formation and subsequent reactions.

Simultaneously, the molecule incorporates a phenyl group attached to the third carbon of the hexan-2-one backbone. nih.gov This aromatic ring, a stable cyclic and planar structure with delocalized pi-electrons, significantly influences the molecule's electronic properties and steric profile. The phenyl group's electron-withdrawing nature can affect the acidity of the alpha-hydrogens and the reactivity of the carbonyl group. The combination of a chiral center adjacent to an aromatic ring and a ketone functional group provides a rich platform for stereoselective synthesis and mechanistic studies.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C12H16O |

| Molar Mass | 176.25 g/mol nih.gov |

| Boiling Point | 235.5°C (estimated) chemicalbook.com |

| Density | 0.970 g/cm³ (estimated) chemicalbook.com |

| Refractive Index | 1.5020 (estimated) chemicalbook.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 6306-30-5 nih.gov |

Stereochemical Significance of 3 Phenylhexan 2 One

A crucial aspect of 3-Phenylhexan-2-one is its stereochemistry. The carbon atom at the third position (C3) is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl ketone group, a propyl group, and a phenyl group. nih.gov This chirality means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-3-Phenylhexan-2-one and (S)-3-Phenylhexan-2-one. nih.gov

The specific spatial arrangement, or configuration, of these groups around the chiral center can have a profound impact on the molecule's physical, chemical, and biological properties. For instance, the enantiomers of a chiral compound often exhibit different interactions with other chiral molecules, a principle of significant importance in fields such as asymmetric synthesis and pharmaceutical research. The synthesis of a single enantiomer (enantioselective synthesis) of this compound or its derivatives is a common challenge in organic synthesis, often requiring the use of chiral catalysts or starting materials. The distinct properties of each enantiomer underscore the importance of stereochemical control in modern chemistry. nih.gov

Current Academic Research Landscape and Future Perspectives

Carbon-Carbon Bond Formation in Ketone Synthesis

The fundamental challenge in synthesizing this compound lies in the precise formation of its carbon skeleton. Chemists employ several reliable strategies for forging carbon-carbon bonds, with organometallic additions and enolate alkylations being among the most prominent.

Grignard Reagent Additions and Related Organometallic Reactions

Organometallic reagents, particularly Grignard reagents, are powerful nucleophiles for creating new carbon-carbon bonds at a carbonyl center. A plausible retrosynthetic analysis of this compound suggests two primary Grignard-based routes.

One approach involves the reaction of a propylmagnesium halide with 2-phenylpropanal. This reaction forms a secondary alcohol, 3-phenylhexan-2-ol, which is then oxidized to the target ketone. The choice of oxidant is crucial to avoid side reactions, with reagents like pyridinium chlorochromate (PCC) or a Swern oxidation being suitable.

A second route would involve the addition of an organometallic reagent to a derivative of propanoic acid. For example, reacting 2-phenylpropanoic acid with two equivalents of methyllithium, or converting the acid to its corresponding Weinreb amide followed by reaction with methylmagnesium bromide, could yield this compound directly after workup. Grignard reactions with aldehydes and ketones are foundational in organic synthesis for building up carbon frameworks. askfilo.comlibretexts.orgyoutube.com

Table 1: Representative Organometallic Reactions for Alcohol Precursor Synthesis

| Ketone/Aldehyde Substrate | Organometallic Reagent | Resulting Alcohol |

|---|---|---|

| 2-Phenylpropanal | Propylmagnesium Bromide | 3-Phenylhexan-2-ol |

| Propiophenone | Methylmagnesium Bromide | 2-Phenyl-2-butanol |

| 2-Butanone | Phenylmagnesium Bromide | 2-Phenyl-2-butanol |

Condensation and Alkylation Reactions for β-Keto Structures

While this compound is an α-phenyl ketone, its synthesis can be effectively achieved through the alkylation of a ketone enolate, a strategy central to the formation of many keto structures. The most direct application of this method is the α-alkylation of phenylacetone (also known as benzyl (B1604629) methyl ketone). wikipedia.orgacs.org

In this procedure, phenylacetone is treated with a strong, non-nucleophilic base to quantitatively form the enolate. Lithium diisopropylamide (LDA) is commonly used for this purpose, as it rapidly and irreversibly deprotonates the α-carbon at low temperatures (e.g., -78 °C), minimizing self-condensation side reactions. google.com The resulting enolate is then treated with a propyl halide, such as 1-bromopropane or 1-iodopropane, in an SN2 reaction to forge the new carbon-carbon bond, yielding racemic this compound.

The efficiency of the alkylation is dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the alkylating agent.

Table 2: Conditions for α-Alkylation of Benzyl Ketones

| Ketone Substrate | Base | Alkylating Agent | Solvent | Typical Temperature | Product |

|---|---|---|---|---|---|

| Phenylacetone | LDA | 1-Iodopropane | THF | -78 °C to rt | This compound |

| Benzyl Methyl Ketone | KOH | Propyl Bromide | DMSO | Room Temperature | This compound |

| Desoxybenzoin | KOH | Ethyl Bromide | Ethanol | Reflux | 1,2-Diphenyl-1-butanone |

Data synthesized from principles of ketone alkylation. google.comuniovi.es

Stereoselective and Asymmetric Synthesis of Chiral Phenyl-Substituted Ketones

The carbon atom at the 3-position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of a single enantiomer requires stereoselective methods, which are broadly categorized into substrate-controlled (using chiral auxiliaries) and catalyst-controlled approaches.

Enantioselective Approaches Utilizing Chiral Auxiliaries

A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered. Evans oxazolidinones are a widely used class of chiral auxiliaries for asymmetric alkylations. bath.ac.uksantiago-lab.comnih.gov

The synthesis of an enantiomer of this compound using this method would involve the following steps:

Acylation: An Evans auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with phenylacetic acid to form the corresponding N-acyl imide.

Enolate Formation: The imide is treated with a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a conformationally rigid Z-enolate, which is chelated to the lithium or sodium cation.

Diastereoselective Alkylation: The bulky substituent on the auxiliary (e.g., the phenyl group at C5) blocks one face of the enolate. The addition of an alkylating agent, such as 1-iodopropane, occurs from the less sterically hindered face, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. scielo.org.mx

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically through hydrolysis or reduction, to yield the enantiomerically enriched α-substituted carboxylic acid or alcohol, which can then be converted to the target ketone.

This strategy provides excellent stereocontrol, often achieving high diastereomeric excess (de). wikipedia.orgscielo.org.mx

Table 3: Examples of Asymmetric Alkylation Using Chiral Auxiliaries

| Chiral Auxiliary | Acyl Group | Alkylating Agent | Diastereomeric Excess (de) |

|---|---|---|---|

| Evans Oxazolidinone | Propionyl | Benzyl Bromide | >98% |

| Pseudoephedrine Amide | Phenylacetyl | Ethyl Iodide | >95% |

| Camphorsultam | Acetyl | Allyl Bromide | >90% |

Representative data based on established methodologies. wikipedia.orgsantiago-lab.comscielo.org.mx

Asymmetric Catalysis in the Synthesis of this compound Enantiomers

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. mdpi.com For the synthesis of α-aryl ketones like this compound, several catalytic strategies have been developed. nih.govsemanticscholar.orgresearchgate.net

One prominent method is the transition-metal-catalyzed asymmetric α-arylation of ketone enolates. For instance, a ketone like hexan-2-one can be reacted with an aryl halide or triflate in the presence of a palladium or copper catalyst coordinated to a chiral ligand (e.g., a chiral phosphine ligand like BINAP). The chiral ligand environment dictates the facial selectivity of the C-C bond formation, leading to an enantiomerically enriched product. organic-chemistry.org

Another powerful strategy is the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ketone, followed by enantioselective protonation. nih.govacs.org For synthesizing a this compound analogue, one could envision the reaction of an organoboron reagent with an appropriate enone in the presence of a chiral rhodium catalyst. The catalyst controls the stereochemistry of the initial carbon-carbon bond formation and the subsequent protonation of the resulting enolate.

Table 4: Asymmetric Catalytic Approaches to Chiral α-Aryl Ketones

| Reaction Type | Catalyst System (Metal/Ligand) | Substrates | Enantiomeric Excess (ee) |

|---|---|---|---|

| α-Arylation | Pd(OAc)₂ / Chiral Phosphine | Ketone + Aryl Bromide | Up to 99% |

| Conjugate Addition | [Rh(cod)₂]BF₄ / Chiral Diene | Enone + Arylboronic Acid | Up to 98% |

| Friedel-Crafts Alkylation | Cu(II) / Chiral BOX | Indole + Enone | Up to 99% |

Data synthesized from reviews on asymmetric catalysis. nih.govorganic-chemistry.orgnih.gov

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral this compound, a key strategy is the kinetic resolution of the racemic ketone.

Dynamic reductive kinetic resolution (DRKR) is a particularly effective approach. uniovi.es This process combines the enzymatic, stereoselective reduction of one enantiomer of the ketone with the in-situ racemization of the remaining, unreacted enantiomer. An alcohol dehydrogenase (ADH) can selectively reduce (R)-3-Phenylhexan-2-one to the corresponding alcohol, (R,R)-3-phenylhexan-2-ol, while the (S)-enantiomer remains. A racemization catalyst (e.g., a base or a transition metal complex) continuously converts the (S)-ketone back into the racemate, allowing for the theoretical conversion of 100% of the starting material into a single stereoisomer of the alcohol product. This alcohol can then be isolated and oxidized back to the enantiopure (R)- or (S)-ketone, depending on the enantiopreference of the chosen enzyme.

More recently, engineered enzymes have been developed for asymmetric C-C bond formation. For example, variants of the enzyme tryptophan synthase (TrpB) have been engineered to catalyze the asymmetric alkylation of ketones, demonstrating the potential for creating chiral centers directly through biocatalytic C-C bond formation. nih.gov

Table 5: Biocatalytic Approaches for Chiral Ketone Synthesis

| Method | Enzyme Class | Substrate | Outcome |

|---|---|---|---|

| Dynamic Reductive Kinetic Resolution | Alcohol Dehydrogenase (ADH) | Racemic this compound | Enantiopure 3-Phenylhexan-2-ol |

| Asymmetric Alkylation | Engineered Tryptophan Synthase (TrpB) | Propiophenone + Amino Acrylate | Chiral γ-Keto Amino Acid |

| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral Ketone | Chiral Secondary Alcohol |

Information based on principles of biocatalysis. uniovi.esnih.gov

Enzyme-Mediated Transformations for Ketone Formation

The formation of saturated ketones from α,β-unsaturated precursors represents a significant application of enzyme-mediated synthesis, offering high stereoselectivity. One prominent strategy involves the use of multi-enzyme cascade reactions, particularly the combination of an ene-reductase (ERED) and an alcohol dehydrogenase (ADH). In these cascades, the ene-reductase first catalyzes the asymmetric reduction of a carbon-carbon double bond in an α,β-unsaturated ketone (an enone) to produce a saturated ketone intermediate. rsc.org This intermediate can then be further reduced by an alcohol dehydrogenase to a chiral alcohol. rsc.orgnih.gov

This sequential reduction provides a powerful method for creating specific stereoisomers of both the intermediate ketone and the final alcohol product. The process relies on the distinct substrate specificities and stereoselectivities of the chosen enzymes. For example, the ene-reductase OYE3 from Saccharomyces cerevisiae has been used to produce an α-branched saturated ketone with 98% enantiomeric excess (ee) for the (S)-enantiomer. rsc.org The saturated ketone, which is an analogue of this compound, is a crucial, isolable intermediate in these biocatalytic pathways.

| Enzyme System | Substrate Type | Intermediate Product | Key Transformation | Reference |

|---|---|---|---|---|

| Ene-reductase (ERED) | α,β-Unsaturated Ketone (Enone) | Saturated Ketone | Asymmetric reduction of C=C double bond | rsc.org |

| OYE3 from Saccharomyces cerevisiae | α,β-Unsaturated Ketone | (S)-α-branched ketone | Stereoselective reduction yielding intermediate with 98% ee | rsc.org |

| OYE1 from Saccharomyces carlsbergensis | Unsaturated cyclic ketone | Saturated cyclic ketone | Reduction of the unsaturated double bond in a sequential cascade | nih.gov |

Biosynthetic Pathways of Related Phenyl-Containing Ketones

The biosynthesis of phenyl-containing ketones in nature often involves pathways that utilize aromatic amino acids as precursors. A key example is the formation of α-hydroxy ketones, such as (R)-phenylacetylcarbinol (PAC), a precursor in the synthesis of ephedrine. This biosynthesis is catalyzed by Thiamine diphosphate (ThDP)-dependent enzymes, such as pyruvate decarboxylase (PDC). researchgate.net

In this pathway, the enzyme utilizes both pyruvate and an aromatic aldehyde, like benzaldehyde, as substrates. The ThDP cofactor facilitates the decarboxylation of pyruvate and the subsequent ligation of the resulting "active acetaldehyde" intermediate to benzaldehyde. This C-C bond formation results in the synthesis of a phenyl-containing α-hydroxy ketone. researchgate.net This enzymatic process is a prime example of how biological systems construct complex molecules with phenyl and ketone moieties from simple metabolic precursors.

Another relevant biosynthetic route is the catabolism of the amino acid phenylalanine. While the primary goal of this pathway is energy production, it proceeds through several intermediates containing a phenyl group. youtube.com The initial step is the conversion of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase. Subsequent enzymatic steps break down the aromatic ring, eventually leading to products like fumarate and acetoacetate, the latter of which is a simple ketone body. youtube.com Although this pathway does not produce complex phenyl-ketones like this compound directly, it demonstrates the fundamental biochemical reactions that organisms use to metabolize and transform phenyl-containing compounds. These enzymatic strategies, particularly those involving ThDP-dependent lyases, showcase nature's approach to synthesizing the core structures found in many phenyl-containing ketones. researchgate.net

| Pathway/Enzyme Class | Precursors | Product Type | Key Biochemical Step | Reference |

|---|---|---|---|---|

| ThDP-dependent enzymes (e.g., Pyruvate Decarboxylase) | Pyruvate, Benzaldehyde | α-Hydroxy Phenyl Ketone (e.g., Phenylacetylcarbinol) | Acyloin condensation / C-C bond formation | researchgate.net |

| Phenylalanine Catabolism | Phenylalanine, Tyrosine | Acetoacetate (a simple ketone) | Hydroxylation and ring cleavage | youtube.com |

Carbonyl Group Reactivity: Nucleophilic and Electrophilic Pathways

The carbonyl group (C=O) is the most prominent functional group in this compound, serving as a primary site for chemical reactions. Due to the difference in electronegativity between the carbon and oxygen atoms, the carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. byjus.commasterorganicchemistry.com This inherent polarity governs its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Addition: The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide array of nucleophiles. byjus.comwikipedia.org This fundamental reaction, known as nucleophilic addition, proceeds via a two-step mechanism. libretexts.org First, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequently, protonation of the alkoxide yields an alcohol. libretexts.org The rate of nucleophilic addition is influenced by both steric and electronic factors. In the case of this compound, the presence of a phenyl group and a propyl group on either side of the carbonyl creates a specific steric environment that influences the approach of the nucleophile. libretexts.org

Common nucleophilic addition reactions for ketones like this compound include:

Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 3-phenylhexan-2-ol. libretexts.org

Grignard Reaction: Organometallic reagents like Grignard reagents (R-MgX) add to the carbonyl carbon to form a tertiary alcohol after acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) results in the formation of a cyanohydrin, which can be a precursor for other functional groups like carboxylic acids and amines. byjus.com

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the ketone into an alkene.

Electrophilic Pathways: The lone pairs of electrons on the carbonyl oxygen atom impart nucleophilic character, allowing it to react with strong electrophiles. Protonation of the carbonyl oxygen by a strong acid, for instance, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.org This acid-catalyzed nucleophilic addition is a common pathway for reactions like acetal (B89532) formation.

Aromatic Ring Transformations and Substituent Effects

The phenyl ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces one of the hydrogen atoms on the aromatic ring. The alkyl group attached to the phenyl ring, in this case, the hexan-2-one substituent, influences both the rate and the regioselectivity of the substitution.

The alkyl group is generally considered an activating group and an ortho, para-director. uci.edu This means that it increases the rate of electrophilic substitution compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to the point of attachment. This directing effect is due to the electron-donating nature of the alkyl group through an inductive effect, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. uci.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Substitution of a hydrogen atom with a halogen (e.g., Br, Cl) in the presence of a Lewis acid catalyst. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The presence of substituents on the phenyl ring of this compound would further modify its reactivity. Electron-donating groups would enhance the reactivity and reinforce the ortho, para-directing effect, while electron-withdrawing groups would decrease the reactivity and potentially favor meta-substitution.

Alkyl Chain Modifications and Functionalization

The hexyl chain of this compound offers possibilities for functionalization, primarily through reactions involving the enolate form of the ketone. The α-hydrogens (on the carbon adjacent to the carbonyl group) are acidic and can be removed by a strong base to form an enolate ion. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

Enolate Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide. This reaction introduces a new alkyl group at the α-position. The regioselectivity of enolate formation (at the methyl group vs. the methylene (B1212753) group of the propyl chain) can be controlled by the choice of base and reaction conditions.

A derivative, 6-bromo-3-phenyl-2-hexanone, highlights the potential for functionalization at the terminal end of the alkyl chain, which can then be used for further synthetic modifications. chemsynthesis.com

Rearrangement Reactions Involving Phenyl-Hexene Scaffolds

The this compound scaffold can be susceptible to various rearrangement reactions, particularly those involving the migration of the phenyl or alkyl groups. These reactions are often catalyzed by acids or other reagents that can generate a reactive intermediate.

One of the most relevant rearrangement reactions for ketones is the Baeyer-Villiger oxidation , which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxy acids. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For this compound, the migratory aptitude of the phenyl group is generally higher than that of a secondary alkyl group, which in turn is higher than a primary alkyl group. organic-chemistry.org Therefore, the Baeyer-Villiger oxidation of this compound would be expected to yield predominantly the corresponding phenyl ester.

Other potential rearrangement reactions include:

Pinacol-type rearrangements: If a diol precursor to this compound is available, it could undergo an acid-catalyzed rearrangement to form the ketone.

Schmidt reaction: Reaction with hydrazoic acid in the presence of a strong acid can lead to the formation of an amide through a rearrangement process.

Oxidative and Reductive Chemical Conversions

The chemical reactivity of this compound extends to oxidative and reductive transformations that target different parts of the molecule.

Oxidative Conversions: The most notable oxidative conversion of ketones is the Baeyer-Villiger oxidation , as mentioned in the previous section. This reaction converts this compound into an ester by inserting an oxygen atom. sigmaaldrich.comthermofisher.com The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org Based on this, the phenyl group in 3-phenyl-2-hexanone would preferentially migrate.

The reaction is typically carried out with peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org The reaction proceeds with retention of stereochemistry at the migrating center. youtube.com

Reductive Conversions: The carbonyl group of this compound can be reduced to a secondary alcohol, 3-phenylhexan-2-ol. This can be achieved using various reducing agents:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or rhodium can reduce the ketone. libretexts.org Under forcing conditions, the aromatic ring can also be hydrogenated to a cyclohexane (B81311) ring. libretexts.org

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to alcohols. libretexts.org

The reduction of the carbonyl group in this compound creates a new chiral center, leading to the formation of a racemic mixture of (2R,3S)- and (2S,3R)-3-phenylhexan-2-ol, assuming the starting material is racemic. Enantioselective reduction methods can be employed to favor the formation of one enantiomer.

Enzymatic Hydrolysis and Biotransformations

Enzymes offer a powerful tool for the selective transformation of organic molecules under mild conditions. For this compound and its derivatives, enzymatic reactions can provide high chemo-, regio-, and stereoselectivity.

Enzymatic Hydrolysis: While this compound itself does not undergo hydrolysis, its ester derivatives, which could be formed via a Baeyer-Villiger oxidation, are susceptible to enzymatic hydrolysis by esterases or lipases. semanticscholar.orgnih.gov This reaction would yield the corresponding alcohol and carboxylic acid. The kinetics of such enzymatic hydrolysis can be influenced by substituents on the phenyl ring. semanticscholar.org

Biotransformations: The most significant biotransformation for ketones like this compound is the stereoselective reduction of the carbonyl group to a chiral alcohol. nih.gov Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and other microorganisms, are often used for this purpose. nih.gov These biocatalytic reductions can provide access to enantiomerically enriched or pure alcohols, which are valuable building blocks in organic synthesis. nih.gov

Stereochemistry, Chirality, and Enantiomeric Purity

Stereoisomerism and Diastereomer Recognition in 3-Phenylhexan-2-one Systems

Stereoisomerism refers to the phenomenon where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. wikipedia.org this compound has a single chiral center at the carbon atom at position 3, which is bonded to four different groups: a phenyl group, a propyl group, a methyl ketone group, and a hydrogen atom. The presence of this stereocenter means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. gcms.cz These enantiomers are often designated as (R)-3-Phenylhexan-2-one and (S)-3-Phenylhexan-2-one based on the Cahn-Ingold-Prelog priority rules.

Molecules with one chiral center, like this compound, can have a maximum of 2^n stereoisomers, where n is the number of chiral centers. In this case, with n=1, there are 2^1 = 2 possible stereoisomers (the R and S enantiomers). wikipedia.org If additional chiral centers were present in a derivative of this compound, diastereomers would also be possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. wikipedia.org

The recognition and separation of diastereomers are often crucial in synthetic and pharmaceutical chemistry. hplc.eu While enantiomers have identical physical properties in an achiral environment, diastereomers differ in properties such as melting point, boiling point, and solubility, which can be exploited for their separation.

Chromatographic Enantioseparation Techniques

The separation of enantiomers, a process known as chiral resolution, is a significant challenge in chemistry because enantiomers have identical physical properties in achiral environments. gcms.cz Chromatographic techniques employing a chiral stationary phase (CSP) are the most powerful and widely used methods for the analytical and preparative separation of enantiomers. shimadzu.comsci-hub.se

Chiral gas chromatography (GC) is a valuable technique for the enantioseparation of volatile compounds like ketones. hplc.sk This method utilizes a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.czresearchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their resolution.

The choice of the carrier gas is important in chiral GC, with hydrogen often being preferred due to its high linear velocity, which enhances separation efficiency. hplc.sk The selection of the appropriate cyclodextrin-based CSP is critical and often involves screening different phases to achieve optimal separation for a specific compound like this compound.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are versatile and widely used techniques for the enantioseparation of a broad range of compounds, including those that are not sufficiently volatile for GC. shimadzu.comchromatographyonline.com More than half of low molecular-weight drugs possess stereoisomers, making their separation crucial, particularly in the pharmaceutical industry. shimadzu.com

In chiral HPLC and SFC, the separation is achieved by using a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most successful and widely used for a broad range of chiral separations. hplc.eunih.gov These phases can be operated in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. phenomenex.com

Supercritical fluid chromatography has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and lower back pressures compared to HPLC. chromatographyonline.comchromatographyonline.com The development of advanced SFC instrumentation has renewed interest in this technique for complex chiral separations. hplc.eu

For a compound like this compound, a screening process involving various chiral columns and mobile phases under both HPLC and SFC conditions would typically be employed to identify the optimal conditions for enantiomeric resolution. shimadzu.com

Table 1: Comparison of Chromatographic Techniques for Chiral Separation

| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |

| Analyte Volatility | Requires volatile or derivatized analytes | Wide applicability, including non-volatile compounds | Suitable for a broad range of compounds |

| Mobile Phase | Inert gas (e.g., He, H₂, N₂) | Liquid solvent mixture | Supercritical fluid (e.g., CO₂) with co-solvents |

| Stationary Phases | Cyclodextrin derivatives, polysiloxanes | Polysaccharide derivatives, proteins, cyclodextrins | Similar to HPLC, polysaccharide-based CSPs are common |

| Separation Speed | Generally fast | Can be slower, but ultrafast methods exist chromatographyonline.com | Typically faster than HPLC chromatographyonline.com |

| Pressure | Low | High | Moderate to high |

| Environmental Impact | Generally low solvent consumption | Higher organic solvent consumption | Reduced organic solvent use, considered "greener" chromatographyonline.com |

Determination of Absolute and Relative Configurations

The determination of the absolute and relative configuration of a chiral molecule is a fundamental aspect of stereochemistry. ucalgary.ca The absolute configuration describes the exact three-dimensional arrangement of atoms or groups at a chiral center, typically assigned as R or S using the Cahn-Ingold-Prelog rules. unacademy.comslideshare.net In contrast, the relative configuration describes the spatial arrangement of different stereocenters within the same molecule relative to each other (e.g., cis or trans). ucalgary.ca

For this compound, which has one chiral center, determining its absolute configuration means unequivocally identifying whether a given sample is the (R)- or (S)-enantiomer. Several experimental techniques can be employed for this purpose:

X-ray Crystallography: This is considered the gold standard for determining absolute configuration, provided that a suitable single crystal of the compound or a derivative can be obtained. unacademy.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for determining relative configuration, its use for absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents. thieme-connect.de

Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) measure the differential interaction of the enantiomers with polarized light and can be used to determine the absolute configuration by comparing the experimental data with that of standards of known configuration or with theoretical calculations.

Chemical Correlation: The absolute configuration can also be determined by chemically converting the molecule, without affecting the stereocenter, to a compound whose absolute configuration is already known. ucalgary.ca

Relationship between Stereochemistry and Reaction Selectivity

The stereochemistry of a molecule can significantly influence the outcome of a chemical reaction. In the context of this compound, its chiral nature can play a crucial role in stereoselective reactions. For instance, in reactions involving the carbonyl group, such as reduction or addition of a nucleophile, the approach of the reagent can be influenced by the steric hindrance imposed by the substituents around the chiral center at position 3.

This can lead to diastereoselectivity , where one diastereomer of the product is formed in preference to another. For example, the reduction of the ketone in (R)-3-Phenylhexan-2-one could lead to the formation of two diastereomeric alcohols, (2R,3R)-3-phenylhexan-2-ol and (2S,3R)-3-phenylhexan-2-ol, in unequal amounts. The selectivity of such a reaction would depend on the reaction conditions and the nature of the reducing agent.

Similarly, if this compound is used as a chiral starting material in a multi-step synthesis, its stereochemistry can direct the formation of subsequent stereocenters, a concept known as chiral induction . The understanding and control of this relationship between stereochemistry and reaction selectivity are fundamental in asymmetric synthesis, where the goal is to produce a single desired stereoisomer of a target molecule.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled insight into the molecular framework. researchgate.net By observing the behavior of atomic nuclei in a magnetic field, NMR allows for a complete analysis and interpretation of the entire molecular structure. researchgate.netweebly.com

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information about the chemical environment of each unique hydrogen and carbon atom in 3-Phenylhexan-2-one. omicsonline.org The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton adjacent to the phenyl and carbonyl groups, and the various methylene (B1212753) and methyl protons of the aliphatic chain. The chemical shift, integration, and multiplicity (splitting pattern) of these signals are used to piece together the connectivity.

However, for a complete and unambiguous assignment, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. researchgate.netnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the molecule's carbon skeleton. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). numberanalytics.com

By integrating data from these 1D and 2D NMR experiments, a complete and validated structure of this compound can be constructed. numberanalytics.com

Predicted ¹H NMR Data for this compound (Note: This is a predicted spectrum based on standard chemical shift values. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.1 - 7.4 | Multiplet | 5H |

| Methine (CH-Ph) | 3.6 - 3.8 | Triplet | 1H |

| Acetyl (CH₃-C=O) | 2.1 - 2.3 | Singlet | 3H |

| Methylene (-CH₂-CH₂-CH₃) | 1.5 - 1.7 | Multiplet | 2H |

| Methylene (-CH₂-CH₃) | 1.2 - 1.4 | Sextet | 2H |

| Methyl (-CH₂-CH₃) | 0.8 - 1.0 | Triplet | 3H |

Predicted ¹³C NMR Data for this compound (Note: This is a predicted spectrum based on standard chemical shift values. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 208 - 212 |

| Aromatic (Quaternary C) | 138 - 142 |

| Aromatic (CH) | 126 - 129 |

| Methine (CH-Ph) | 55 - 60 |

| Methylene (-CH₂-CH₂-CH₃) | 35 - 40 |

| Acetyl (CH₃-C=O) | 28 - 32 |

| Methylene (-CH₂-CH₃) | 20 - 25 |

| Methyl (-CH₂-CH₃) | 13 - 15 |

Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. numberanalytics.com It provides critical information on the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns. numberanalytics.comuva.nl

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography (GC) with the detection power of mass spectrometry. unar.ac.id It is highly effective for separating and identifying volatile and semi-volatile compounds. mdpi.comfmach.it In the analysis of this compound, the sample would first be vaporized and passed through a GC column, which separates it from any impurities based on boiling point and polarity. The separated compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI).

The EI-MS of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (176.25 g/mol ). nih.govchemsynthesis.com Furthermore, the molecule would undergo predictable fragmentation. The most common fragmentation pathway for ketones is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. This would lead to the formation of characteristic acylium ions.

Predicted Key Fragments in the GC-MS of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion |

| 133 | [C₉H₁₃O]⁺ or [C₁₀H₁₃]⁺ | Loss of propyl radical (•C₃H₇) or acetyl radical (•COCH₃) |

| 105 | [C₇H₅O]⁺ | McLafferty rearrangement followed by cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl (B1604629) groups |

| 43 | [CH₃CO]⁺ | Alpha-cleavage, formation of acetyl cation |

High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), is used to determine the elemental composition of a molecule with extremely high accuracy. preprints.org Unlike the hard ionization of EI, ESI is a soft technique that typically keeps the molecule intact, showing a prominent protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). researchgate.net HR-ESI-MS can measure the mass of these ions to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. For this compound, the exact mass is 176.120115 Da. nih.gov An HR-ESI-MS measurement confirming this mass would provide definitive proof of its C₁₂H₁₆O elemental composition. nih.govnih.gov

Predicted HR-ESI-MS Adducts for this compound

| Adduct | Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₇O]⁺ | 177.12740 |

| [M+Na]⁺ | [C₁₂H₁₆ONa]⁺ | 199.10934 |

| [M+K]⁺ | [C₁₂H₁₆OK]⁺ | 215.08328 |

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. mdpi.com This technique is particularly useful for identifying the functional groups present in a molecule. scispace.commdpi.com The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group stretch. Other key absorptions would include those from the C-H bonds of the aromatic ring and the aliphatic chain.

Predicted Key IR Absorption Bands for this compound (Note: Based on standard IR correlation tables. Actual experimental values may vary.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (sp² C-H) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (sp³ C-H) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ketone | 1705 - 1725 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, Multiple Bands |

| C-H Bend | Aromatic (out-of-plane) | 690 - 900 | Strong |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

There is currently no publicly accessible crystallographic information for this compound in established databases such as the Cambridge Structural Database (CSD) or through open literature searches. The determination of a single crystal structure via X-ray diffraction is a definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details, which are fundamental to understanding a molecule's steric and electronic properties.

For a molecule like this compound, which possesses a chiral center at the C3 position, single-crystal XRD would unambiguously determine the solid-state conformation and the packing of its enantiomers or racemic mixture within the crystal lattice. However, without a published study, any discussion would be purely hypothetical.

A representative data table for crystallographic parameters, which would typically be generated from XRD data, would include:

| Crystallographic Parameter | Value |

| Empirical Formula | C₁₂H₁₆O |

| Formula Weight | 176.25 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (V) | Data Not Available |

| Z (molecules per unit cell) | Data Not Available |

| Calculated Density (ρ) | Data Not Available |

| R-factor | Data Not Available |

As no experimental data has been found, this table remains unpopulated.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound is a chiral molecule due to the stereocenter at the carbon atom bearing the phenyl group. As such, its enantiomers are expected to be optically active, rotating the plane of polarized light. Optical rotation is a fundamental technique for characterizing chiral substances, with the specific rotation ([α]) being a key physical constant for a given enantiomer under specified conditions (e.g., temperature, wavelength, solvent, and concentration).

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed stereochemical information. For a ketone like this compound, the n→π* electronic transition of the carbonyl chromophore, typically occurring in the near-UV region (around 280-300 nm), is expected to give a distinct CD signal (a Cotton effect). The sign and magnitude of this signal are directly related to the absolute configuration of the chiral center.

Despite the theoretical applicability of these techniques, no published studies report the experimental optical rotation or circular dichroism spectra for the enantiomers of this compound. Such data is essential for determining the absolute configuration and for quantifying the enantiomeric purity of samples.

A representative data table for chiroptical properties would typically include:

| Chiroptical Property | (R)-3-Phenylhexan-2-one | (S)-3-Phenylhexan-2-one |

| Specific Rotation [α] (λ, T, c, solvent) | Data Not Available | Data Not Available |

| CD λmax (n→π*) (solvent) | Data Not Available | Data Not Available |

| Molar Ellipticity [θ] or Δελmax | Data Not Available | Data Not Available |

The absence of experimental research on the chiroptical properties of this compound prevents the population of this table.

Computational and Theoretical Studies on 3 Phenylhexan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-electron systems. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. youtube.com This approach offers a balance between accuracy and computational cost, making it suitable for molecules of the size of 3-Phenylhexan-2-one.

A DFT analysis of this compound would yield detailed information about its electronic properties. Key insights include the distribution of electron density, which helps in identifying the electron-rich and electron-deficient regions of the molecule. youtube.com The carbonyl group (C=O), for instance, would exhibit significant charge polarization. The calculation also provides energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating sites for electrophilic attack and the LUMO for nucleophilic attack. mdpi.comnih.gov Furthermore, DFT can be used to calculate the total electronic energy, allowing for the comparison of the relative stabilities of different isomers or conformers of this compound. researchgate.net

Table 1: Potential DFT-Calculated Properties for this compound

| Calculated Property | Significance |

|---|---|

| Total Electronic Energy | Determines the relative stability of different molecular conformations. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. |

| Electron Density Distribution | Reveals charge distribution and the nature of chemical bonds (e.g., covalent, polar). psu.edu |

| Electrostatic Potential Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| NBO Atomic Charges | Quantifies the charge localized on each atom, offering insights into polarity. nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parametrization. vt.edu These methods are crucial for predicting spectroscopic properties with high accuracy.

Since this compound possesses a chiral center at the third carbon atom, it exists as a pair of enantiomers, (R)- and (S)-3-Phenylhexan-2-one. These enantiomers rotate plane-polarized light in opposite directions. Ab initio calculations can predict the specific optical rotation, which is a key chiroptical property. vt.eduyoutube.com By calculating the interaction of the molecule's electrons with the electric and magnetic fields of light, these methods can determine both the sign and magnitude of the optical rotation for a given absolute configuration. youtube.comacs.org This predictive power is invaluable for assigning the absolute configuration of a newly synthesized chiral molecule by comparing the calculated optical rotation with experimental measurements. acs.org

Table 2: Predicted Outputs from Ab Initio Calculations for this compound Enantiomers

| Property | (R)-3-Phenylhexan-2-one | (S)-3-Phenylhexan-2-one | Significance |

|---|---|---|---|

| Calculated Optical Rotation [α] | Predicted positive value (+) | Predicted negative value (-) | Assigns absolute configuration based on experimental data. |

| Electronic Circular Dichroism (CD) Spectrum | Predicted unique spectrum | Mirror-image spectrum to (R) | Provides structural information about the chiral chromophore. researchgate.net |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds, and the energy associated with each. lumenlearning.com For this compound, rotations around the C-C single bonds, particularly the C2-C3 and C3-C4 bonds, give rise to numerous conformers with distinct energies.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. wikipedia.org For conformational analysis, a simplified PES is often created by mapping the energy as a function of one or two key dihedral angles. umn.edu This map reveals the locations of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. libretexts.org By analyzing the PES of this compound, researchers can identify the most stable (lowest energy) conformer and understand the energy barriers to rotation, which influences the molecule's flexibility and average structure in solution. Steric interactions between the phenyl group, the propyl chain, and the acetyl group would be the dominant factors determining the relative energies of the conformers. imperial.ac.uk

Mechanistic Insights from Computational Reaction Dynamics

Computational reaction dynamics simulations model the atomic-level progress of a chemical reaction over time. These methods go beyond the static picture of reactants, products, and transition states provided by PES mapping to explore the actual pathways that molecules follow during a transformation. researchgate.net

For a reaction involving this compound, such as its formation via a nucleophilic attack on a precursor or its reduction, computational dynamics could provide crucial mechanistic details. By simulating the trajectories of atoms starting from the transition state region of the potential energy surface, one can determine the likelihood of a reaction proceeding to products versus returning to reactants. libretexts.org These simulations can reveal non-intuitive reaction pathways, the role of vibrational energy in overcoming reaction barriers, and the timescale of bond-forming and bond-breaking events. researchgate.net This provides a much deeper, time-resolved understanding of the reaction mechanism.

Molecular Modeling of Stereoselectivity and Chiral Recognition

Molecular modeling techniques are particularly useful for understanding reactions and interactions where stereochemistry is critical. This compound is a chiral molecule, and understanding the factors that control the stereochemical outcome of its synthesis or its interactions with other chiral entities is of great importance.

In the context of synthesis, molecular modeling can be used to predict the stereoselectivity of a reaction that produces this compound. By building computational models of the transition states leading to the (R) and (S) enantiomers, their relative energies can be calculated. The enantiomer formed via the lower-energy transition state is predicted to be the major product. rsc.org This approach is essential for designing and optimizing asymmetric syntheses.

Furthermore, modeling can shed light on chiral recognition, which is the ability of a chiral molecule (like an enzyme or a chiral catalyst) to differentiate between the two enantiomers of another chiral compound. By docking the (R) and (S) enantiomers of this compound into the active site of a protein, for example, one can analyze the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) and calculate the binding energies. The enantiomer that forms a more stable complex (lower binding energy) is the one that will be preferentially bound, explaining the basis of biological activity or enantioselective catalysis.

Applications of 3 Phenylhexan 2 One in Academic Organic Synthesis Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

In organic synthesis, the "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds derived from natural sources that can be used as starting materials for the synthesis of complex target molecules. nih.govelsevierpure.com Chiral building blocks are foundational to this strategy, allowing chemists to construct intricate molecular architectures with precise stereochemical control. elsevierpure.com Ketones featuring α-chirality are valuable synthons because the ketone functionality allows for a wide range of transformations, while the existing stereocenter can direct the stereochemical outcome of subsequent reactions.

While the structural motif of 3-Phenylhexan-2-one makes it a potential candidate for such applications, a review of the scientific literature indicates that it is not widely employed as a primary chiral building block for the assembly of complex natural products. However, its functional handles—an enolizable ketone and a modifiable phenyl ring—present theoretical opportunities for its use in synthetic campaigns where its specific substitution pattern is desired. The principles of chiral building block assembly rely on the ability to connect and elaborate these simple, optically pure materials to create significant stereochemical complexity. nih.gov

Contributions to the Development of Asymmetric Synthetic Methodologies

The field of asymmetric catalysis focuses on the development of chiral catalysts that can convert achiral or racemic starting materials into enantiomerically enriched products. nih.gov A critical aspect of this research involves testing new catalytic systems on various model substrates to establish their scope, efficiency, and stereoselectivity. researchgate.net Ketones are common substrates in these studies, particularly in reactions like asymmetric hydrogenation, alkylation, and conjugate additions.

The development of novel organocatalytic methods, for example, often relies on the temporary activation of a substrate, such as an α,β-unsaturated ketone, by forming a chiral iminium ion, which then reacts with high enantioselectivity. princeton.edu While structurally related ketones are frequently used to pioneer such methodologies, specific instances where this compound serves as the benchmark substrate for developing new asymmetric methods are not prominent in the literature. The synthesis of complex chiral structures, such as 3,3-disubstituted 3-nitro-4-chromanones, often involves highly diastereoselective reactions that are fine-tuned for a specific class of substrates. rsc.org The potential for this compound to be used in methodology development remains, particularly in reactions targeting the stereocenter at the C3 position.

Applications in the Synthesis of Bio-inspired Molecules and Natural Product Analogues

One of the most significant applications for compounds structurally related to this compound is in the synthesis of bio-inspired molecules, particularly insect pheromones. These syntheses are crucial for developing tools for pest management and ecological monitoring. researchgate.net

A key example is the synthesis of the male-produced aggregation-sex pheromone of the velvet longhorned beetle (Trichoferus campestris), an invasive species native to Asia. researchgate.net The active pheromone was identified as a mixture of stereoisomers of 2-hydroxy-4-methyl-1-phenylhexan-3-one , a compound also known as "trichoferone". researchgate.net This molecule is a functionalized analogue based on a phenyl-hexanone core structure.

Research efforts focused on synthesizing various stereoisomers of trichoferone to determine which were biologically active. In one reported synthesis, (S)- or (R)-phenyllactic acids were used as chiral starting materials to produce mixtures of the four possible stereoisomers of the target hydroxyketone. researchgate.net This work not only led to the identification of the active pheromone components but also highlighted the importance of stereochemistry in biological activity. The (2S,4S) isomer of this compound, isolated from a natural source, has also demonstrated antimicrobial properties. researchgate.net The synthesis of these pheromone analogues represents a direct application of phenyl-hexanone type structures in creating valuable, biologically active molecules. nih.govnih.gov

Table 1: Synthesis and Role of Trichoferone Isomers An interactive table summarizing research findings on the pheromone 2-hydroxy-4-methyl-1-phenylhexan-3-one.

| Stereoisomer(s) | Starting Material | Key Finding | Source |

|---|---|---|---|

| (2S,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one | (S)-phenyllactic acid | Synthesized for biological activity testing as a potential pheromone. | researchgate.net |

| (2R,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one | (R)-phenyllactic acid | Identified as the active aggregation-sex pheromone for Trichoferus campestris. | researchgate.net |

| (2S,4S)-2-hydroxy-4-methyl-1-phenylhexan-3-one | Natural Isolate | Showed antimicrobial activity against Acinetobacter baumannii. | researchgate.net |

Case Studies in Forensic Chemistry and Chemical Profiling (e.g., structure elucidation of novel substances)

In forensic chemistry, chemical profiling is used to identify the synthetic route of illicitly produced substances. By analyzing impurities, byproducts, and unreacted starting materials in a seized sample, forensic chemists can often determine the chemical process used, which can help link different samples and identify clandestine laboratory operations.

While there are no prominent case studies directly involving this compound, its close structural analogue, 1-phenyl-2-propanone (P2P) , is a well-known precursor in the synthesis of amphetamine and methamphetamine. Forensic research has focused on identifying chemical markers associated with different synthetic pathways to P2P. researchgate.net For example, the presence of specific side products can indicate whether the P2P was synthesized from precursors like 2-phenylpropionaldehyde or ethyl methylphenylglycidate. researchgate.net This principle of "signature analysis" is a cornerstone of forensic chemical profiling.

Given this context, if this compound were identified as a precursor or byproduct in a clandestine synthesis, similar forensic methodologies would be applied. Its unique structure would likely yield a distinct profile of impurities, allowing for its identification and the elucidation of its synthetic origin.

Furthermore, the concept of chemical profiling extends to ecological applications. The use of the related pheromone, trichoferone, in traps for the biosurveillance of the invasive velvet longhorned beetle is a form of environmental chemical profiling, where a specific molecule is used to detect and monitor the presence and spread of a target species. researchgate.net

Table 2: Chemical Compound Properties An interactive table displaying key identifiers for this compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₆O | chemsynthesis.com |

| Molecular Weight | 176.258 g/mol | chemsynthesis.com |

| CAS Number | 6306-30-5 | chemsynthesis.com |

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

Recent years have witnessed a significant shift from classical synthetic routes to more sophisticated catalytic systems for the formation of α-aryl ketones. While traditional methods often require harsh conditions, modern approaches focus on milder, more efficient, and environmentally benign pathways. mdpi.com

Future advancements in the synthesis of 3-phenylhexan-2-one are likely to be driven by several key areas:

Novel Catalytic Systems: The development of new catalysts is paramount. Research into photoredox and nickel-catalyzed cross-electrophile coupling, for instance, has shown promise for the direct synthesis of ketones from abundant feedstocks like carboxylic acids and organohalides. nih.gov This approach could significantly improve synthetic efficiency and allow for the construction of highly functionalized ketones that are difficult to prepare using conventional methods. nih.gov

Green Chemistry and Sustainability: There is a growing trend towards the adoption of green chemistry principles in the production of ketones. researchandmarkets.com This includes the use of bio-based feedstocks and the development of enzymatic synthesis methods. futuremarketinsights.com The exploration of electrochemical synthesis, which offers operational simplicity and environmental compatibility, represents another promising avenue for the green production of related ketone structures. mdpi.com

Advanced Characterization Techniques: Alongside synthetic advancements, the continued development of analytical techniques is crucial. While standard methods like NMR and mass spectrometry are well-established for characterizing compounds like this compound, future research will likely involve more sophisticated in-situ characterization methods to better understand reaction intermediates and catalyst behavior. This deeper understanding is essential for optimizing reaction conditions and improving catalyst design. mdpi.com

Mechanistic Understanding and Stereochemical Control

The presence of a stereocenter at the α-position of this compound makes stereochemical control a critical aspect of its synthesis. The development of catalytic asymmetric methods to produce enantiomerically pure α-aryl ketones is a major focus of current research.

Key future directions in this area include:

Asymmetric Catalysis: Significant progress has been made in the catalytic asymmetric synthesis of α-aryl ketones, including those with sterically hindered tertiary stereocenters. acs.orgfigshare.comacs.org Palladium-catalyzed decarboxylative protonation and nickel-catalyzed cross-couplings of racemic α-bromoketones with arylzinc reagents are examples of methods that have been developed to generate these motifs with good to high enantioselectivity. acs.orgnih.gov Future work will likely focus on expanding the scope of these reactions to a wider range of substrates and improving their enantioselectivity further.

Dual Stereocontrol: The ability to control the stereochemical outcome of a reaction by tuning the reaction conditions is a highly desirable goal. Research has shown that in some asymmetric protonation reactions, a switch in the sense of stereoinduction can be achieved by using different achiral proton sources with the same chiral ligand. researchgate.net This concept of dual stereocontrol offers a powerful tool for accessing different stereoisomers of a target molecule and warrants further investigation in the context of this compound synthesis.

Computational and Mechanistic Studies: A deeper understanding of the reaction mechanisms underlying stereoselective transformations is essential for the rational design of new and improved catalysts. Future research will likely involve a greater integration of computational studies with experimental work to elucidate transition states and identify the key factors that govern stereoselectivity. This knowledge will be invaluable for developing more predictable and efficient asymmetric syntheses.

Unexplored Research Avenues and Methodological Challenges

While significant progress has been made, several unexplored avenues and challenges remain in the study of this compound and related ketones.

C-H Activation: A major breakthrough in ketone synthesis involves the activation of traditionally unreactive carbon-hydrogen (C-H) bonds. news-medical.net This approach has the potential to revolutionize how ketones and esters are modified, allowing for greater precision and functionality without the need for additional chemical steps. news-medical.net Applying these C-H activation strategies to the synthesis and derivatization of this compound could open up new synthetic possibilities.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms presents a significant opportunity to accelerate the discovery and optimization of new reactions. These technologies can enable high-throughput screening of reaction conditions, leading to faster development of robust and scalable synthetic protocols for compounds like this compound.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity and mild reaction conditions. While biocatalysis is becoming more prevalent, its application to the synthesis of α-aryl ketones like this compound is still a relatively underexplored area. Future research could focus on identifying or engineering enzymes capable of catalyzing the asymmetric synthesis of this compound.

Q & A

Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?

- Methodological Answer : Follow the "FAIR" principles (Findable, Accessible, Interoperable, Reusable). Publish negative results in data repositories (e.g., Zenodo) with detailed metadata. Use standardized templates (e.g., Beilstein Journal guidelines) to describe experimental limitations and potential systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.